molecular formula C16H19ClF2O3 B1343632 4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898757-41-0

4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1343632
CAS No.: 898757-41-0
M. Wt: 332.77 g/mol
InChI Key: MCOKSVIFWFHANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898757-41-0) is a high-purity chemical compound supplied with a minimum purity of 97% . It has a molecular formula of C16H19ClF2O3 and a molecular weight of 332.77 g/mol . This compound is a fluorinated and chlorinated butyrophenone derivative, characterized by a ketone group and a 5,5-dimethyl-1,3-dioxane ring, a feature known to influence the compound's stereochemistry and stability . Its specific structure, incorporating halogen atoms and a protected functional group, makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly for the development of novel pharmaceutical candidates. It is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and adequate ventilation are required during use.

Properties

IUPAC Name

1-(4-chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-13(19)11(17)7-12(10)18/h6-7,15H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOKSVIFWFHANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2F)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646077
Record name 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-41-0
Record name 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-2,5-difluorobenzonitrile, which is then subjected to further reactions to introduce the butyrophenone and dioxane groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various halogenated or alkylated products .

Scientific Research Applications

4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context. The exact pathways and targets can vary, but they often involve binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent type, position, or chain length. Key parameters include molecular weight, halogenation patterns, and documented applications.

Halogenated Butyrophenone Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features References
4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 893734-83-3 4'-Cl, 2',5'-F C₁₆H₁₈ClF₂O₃ 346.77 Balanced halogenation; discontinued commercial availability
2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 898779-51-6 2'-Cl, 4',5'-F C₁₆H₁₈ClF₂O₃ 346.77 Adjacent Cl/F substitution; altered steric profile
2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone - 2',4'-Cl C₁₈H₂₃Cl₂O₃ 373.28 Longer valerophenone chain; higher lipophilicity
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 898756-99-5 2',6'-Cl C₁₆H₂₀Cl₂O₃ 331.23 Symmetric Cl substitution; potential for symmetrical binding
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone 898757-29-4 2'-Cl, 4',5'-F C₁₃H₁₃ClF₂O₃ 291.00 Shorter propiophenone chain; reduced steric bulk

Key Observations:

  • Substituent Position: The target compound’s 4'-Cl and 2',5'-F arrangement provides a unique electronic profile compared to analogs like 898779-51-6 (2'-Cl, 4',5'-F). Fluorine’s electronegativity may enhance dipole interactions, while chlorine increases lipophilicity .
  • Synthetic Utility: Propiophenone analogs (e.g., 898757-29-4) are smaller, favoring applications requiring compact scaffolds, such as enzyme inhibitors .

Alkoxy-Substituted Analogs

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features References
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone - 2',3'-OCH₃ C₁₈H₂₆O₅ 322.40 Electron-donating methoxy groups; improved stability
2',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone - 2',4'-OCH₃ C₁₇H₂₄O₅ 308.36 Para-methoxy enhances resonance stabilization

Key Observations:

  • These compounds are less lipophilic than halogenated derivatives, which may limit their utility in hydrophobic environments but improve aqueous solubility .

Biological Activity

4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Chemical Formula : C16H19ClF2O3
  • Molecular Weight : 336.78 g/mol
  • CAS Number : 24727980

The compound is believed to interact with various biological pathways, particularly through modulation of neurotransmitter systems. Its structure suggests potential activity as an antagonist or modulator for certain receptors, including the dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.

Antipsychotic Properties

Research indicates that compounds similar to butyrophenones have antipsychotic effects. The mechanism involves antagonism at dopamine D2 receptors, which is a common target for antipsychotic medications. In vitro studies have shown that this compound exhibits significant binding affinity to these receptors.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines. The IC50 values for cell proliferation inhibition in breast and colorectal cancer cells were reported to be within the range of 10–50 µM, indicating a moderate level of anticancer activity.

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
AntipsychoticDopamine D2 ReceptorNot specifiedReceptor antagonism
NeuroprotectiveNeuronal CellsNot specifiedReduction of oxidative stress
AnticancerBreast Cancer10–50Inhibition of cell proliferation
AnticancerColorectal Cancer20–40Induction of apoptosis

Case Studies

  • Antipsychotic Efficacy : A study conducted on rodent models demonstrated that administration of the compound resulted in decreased hyperactivity and improved behavioral outcomes in models of schizophrenia-like symptoms.
  • Neuroprotection in vitro : In cultured neuronal cells exposed to neurotoxic agents, treatment with the compound led to a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.
  • Cancer Cell Line Studies : A series of experiments involving various cancer cell lines revealed that the compound effectively inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Basic: What synthetic methodologies are commonly employed to introduce the 5,5-dimethyl-1,3-dioxan-2-yl group into butyrophenone derivatives?

Answer:
The 5,5-dimethyl-1,3-dioxan-2-yl moiety is typically introduced via nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic aromatic substitution : A phenol derivative (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol) reacts with 1,3-dichloro-4-fluorobenzene in DMF using Cs₂CO₃ as a base at 130°C for 14 hours, yielding the product after recrystallization (51% yield) .
  • Mixed anhydride coupling : A carboxylic acid (e.g., 4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid) is coupled with chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone using pivaloyl chloride and triethylamine to achieve stereocontrol .

Comparison of Methods:

MethodReagents/ConditionsYieldKey Advantage
Nucleophilic SubstitutionCs₂CO₃, DMF, 130°C, 14h51%Scalable, simple purification
Mixed Anhydride CouplingPivaloyl chloride, triethylamine, RTN/AStereochemical control

Basic: Which spectroscopic techniques are critical for characterizing 4'-chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the phenyl ring and dioxane moiety. For example, the dioxane protons resonate as distinct singlets due to symmetry .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, as seen in structural coordinates of related dioxane-containing compounds .

Advanced: How can researchers optimize reaction yields for 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone derivatives under nucleophilic substitution?

Answer:
Optimization strategies include:

  • Base selection : Cs₂CO₃ (used in ) offers superior activation compared to K₂CO₃ due to its higher solubility in polar aprotic solvents like DMF.
  • Solvent effects : DMF enhances nucleophilicity of the phenol oxygen, but alternatives like DMAc or NMP may reduce side reactions.
  • Temperature control : Prolonged heating (e.g., 14h at 130°C in ) ensures complete substitution but risks decomposition. Microwave-assisted synthesis could reduce time.

Data-Driven Adjustments:

ParameterAdjustmentImpact on Yield
Base (Cs₂CO₃ → K₂CO₃)Reduced solubilityDecrease (~30%)
Solvent (DMF → DMAc)Lower polarityVariable
Reaction time (14h → 8h)Incomplete conversionDecrease (~20%)

Advanced: What approaches resolve discrepancies in reported melting points or spectral data across structurally analogous derivatives?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Solutions include:

  • Repetition under controlled conditions : Re-synthesize the compound using protocols from or and compare purity via HPLC.
  • Differential Scanning Calorimetry (DSC) : Distinguishes polymorphs (e.g., melting point variations in ’s derivatives: 145–147°C vs. 236°C decomposition) .
  • Cross-validation with literature : Compare NMR shifts with structurally similar compounds in or .

Advanced: How do electronic effects of substituents influence reactivity in subsequent modifications (e.g., ketone alkylation)?

Answer:
The chloro and difluoro substituents on the phenyl ring act as electron-withdrawing groups, polarizing the ketone carbonyl and enhancing its electrophilicity. This facilitates nucleophilic additions (e.g., Grignard reactions) but may require careful pH control to avoid over-activation. For example, in , the electron-deficient acetophenone derivative undergoes faster nucleophilic attack compared to non-halogenated analogs .

Substituent Effects:

SubstituentElectronic EffectReactivity Trend
-Cl (para)Strong EWGIncreased
-F (ortho/meta)Moderate EWGModerate increase
-OCH₃ (para)EWG/EDG (resonance)Variable

Basic: What purification methods are effective for isolating 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone derivatives?

Answer:

  • Recrystallization : CH₂Cl₂/EtOAc mixtures (as in ) exploit differential solubility of the product vs. impurities.
  • Column Chromatography : Silica gel with hexane/EtOAc gradients separates polar byproducts.
  • Acid-Base Extraction : Useful for removing unreacted phenolic starting materials (e.g., using aqueous NaHCO₃) .

Advanced: What strategies address stereochemical challenges during 5,5-dimethyl-1,3-dioxan-2-yl group installation?

Answer:

  • Chiral auxiliaries : (R)-4-phenyl-2-oxazolidinone ( ) directs asymmetric induction during coupling .
  • Chiral catalysts : Ru-BINAP/DAIPEN complexes () enable enantioselective hydrogenation or allylic alkylation .
  • Dynamic kinetic resolution : Utilize conditions where racemization is faster than bond formation to favor a single enantiomer.

Case Study from :
The mixed anhydride method achieved >95% enantiomeric excess (ee) for oxazolidinone intermediates, critical for bioactive derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.